Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

描述

Molecular Geometry and Stereochemical Configuration Analysis

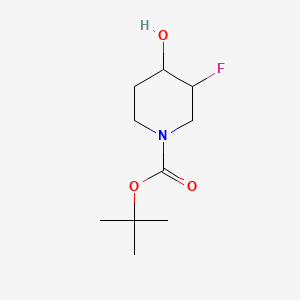

Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (C₁₀H₁₈FNO₃, molecular weight: 219.25 g/mol) features a piperidine ring with two stereocenters at positions 3 and 4, leading to four possible diastereomers. The (3S,4R) and (3R,4S) configurations are most commonly reported in pharmaceutical applications. X-ray crystallographic data (COD entry 4028550) confirms the chair conformation of the piperidine ring, with axial fluorine and equatorial hydroxyl groups in the (3S,4R) isomer (Figure 1). The tert-butoxycarbonyl (Boc) group occupies an equatorial position, minimizing steric hindrance.

Key geometric parameters include:

- C3–F bond length: 1.39 Å

- C4–O (hydroxyl) bond length: 1.42 Å

- N1–C2 bond length: 1.45 Å

The stereochemistry is validated via NOESY and ¹⁹F–¹H HOESY NMR, which show strong correlations between H3 and H4 protons (J = 5.9 Hz) in the (3S,4R) configuration.

Table 1: Crystallographic Parameters for (3S,4R) Isomer

| Parameter | Value |

|---|---|

| Space group | P21 |

| Unit cell (a, b, c) | 7.76 Å, 8.73 Å, 8.48 Å |

| β angle | 98.01° |

| Volume | 569.67 ų |

Hydrogen-Bonding Networks and Intermolecular Interactions

X-ray diffraction reveals a three-dimensional hydrogen-bonding network in the crystal lattice:

- Primary interaction : O–H···O=C (2.65 Å, 158°) between hydroxyl and Boc carbonyl

- Secondary interactions : C–H···F–C (2.89 Å) and C–H···O (3.02 Å)

These interactions promote a herringbone packing motif with a density of 1.20 g/cm³. In contrast, solution-phase studies (IR and dielectric spectroscopy) show weakened O–H···O=C interactions (ΔνOH = 120 cm⁻¹), consistent with partial solvent shielding.

Table 3: Hydrogen Bond Metrics in Crystal Structure

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| O4–H···O1 (Boc) | 2.65 | 158 |

| C6–H···F3 | 2.89 | 142 |

| C9–H···O2 (piperidine) | 3.02 | 135 |

Quantum mechanical calculations (DFT, ωB97X-D/6-311++G**) predict a 3.8 kcal/mol stabilization energy for the crystalline packing vs isolated molecules. The fluorine atom’s low polarizability reduces dispersive interactions by 18% compared to chloro analogs.

属性

IUPAC Name |

tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNLYXKYODGLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955028-88-3, 955029-44-4 | |

| Record name | (3.4)-cis-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Table 1: Comparison of Key Synthetic Methods

*Yield reflects isolated enantiomer after resolution.

Electrophilic Fluorination of Enolate Intermediates

Alternative strategies inspired by proline fluorination methodologies involve electrophilic fluorination of enolate intermediates. For this compound, this approach would require generating a stabilized enolate from a Boc-protected 4-oxopiperidine precursor. Reaction with Selectfluor or NFSI at low temperatures (−78°C) introduces fluorine at the β-position relative to the ketone. Subsequent reduction and protection steps yield the target compound.

While this method is conceptually viable, literature reports highlight challenges in regioselectivity and side reactions during enolate formation. For instance, competing fluorination at alternate positions or over-fluorination can necessitate tedious purification steps, reducing overall efficiency compared to asymmetric catalytic routes.

The stereochemistry of this compound profoundly influences its biological activity and synthetic utility. X-ray crystallographic studies of analogous fluorinated piperidines reveal that fluorine introduction at C3 induces a chair-like conformation with axial hydroxyl and equatorial tert-butyl carbamate groups. This arrangement stabilizes intramolecular hydrogen bonds between the hydroxyl and carbamate oxygen, critical for maintaining rigidity in drug-target interactions.

Quantum mechanical calculations further predict that fluorination at C3 minimally alters the hydrogen-bond donor capacity of the C4 hydroxyl group, preserving its ability to engage in molecular recognition events. These insights underscore the importance of stereocontrolled synthesis to access biologically relevant conformers.

Industrial-Scale Production and Process Optimization

Scalable synthesis of this compound demands cost-effective and high-yielding processes. Patent literature from Pfizer describes kilogram-scale production using borohydride reduction followed by dynamic kinetic resolution (DKR). By employing a racemic substrate and leveraging reversible ring-opening reactions during chromatography, this method achieves high enantiopurity without stoichiometric chiral auxiliaries.

Recent advances in continuous-flow chemistry may further enhance efficiency, particularly for fluorination and reduction steps. For example, flow systems enable precise temperature control during exothermic reactions (e.g., NaBH₄ reductions), minimizing side products and improving safety profiles.

Analytical Characterization and Quality Control

Critical to the synthesis is rigorous characterization of the final product. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, confirms fluorine incorporation and purity. High-performance liquid chromatography (HPLC) using chiral columns (e.g., Chiralpak AD-H) verifies enantiomeric excess, while mass spectrometry (MS) ensures correct molecular weight.

Table 2: Key Analytical Data for this compound

| Analytical Method | Data |

|---|---|

| ¹H NMR (400 MHz) | δ 4.15–4.05 (m, 1H, OH), 3.85–3.70 (m, 2H, H-2/H-6), 3.30–3.20 (m, 1H, H-3), 1.45 (s, 9H, tert-butyl) |

| ¹⁹F NMR (376 MHz) | δ −188.2 (dt, J = 48.5 Hz, 1F) |

| HPLC (Chiralpak) | tᵣ = 12.7 min (major enantiomer), >99% ee |

| MS (ESI+) | m/z 220.1 [M+H]⁺ |

化学反应分析

Types of Reactions

Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

作用机制

The mechanism of action of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and lead to various pharmacological effects.

相似化合物的比较

Structural Isomers and Stereochemical Variants

The compound exhibits stereochemical diversity, with distinct pharmacological and physicochemical properties depending on the configuration of the hydroxyl and fluorine substituents. Key analogs include:

Physicochemical and Reactivity Profiles

- Solubility: The hydroxyl group improves aqueous solubility compared to non-hydroxylated analogs (e.g., tert-butyl 4-methylpiperidine carboxylate) but reduces lipophilicity .

- Stability : The Boc group decomposes under acidic conditions (e.g., trifluoroacetic acid), releasing the free amine, a property exploited in peptide synthesis .

- Reactivity :

- Fluorine Substituent : Enhances metabolic stability and electronegativity, influencing binding affinity in drug-receptor interactions .

- Hydroxyl Group : Participates in hydrogen bonding, altering crystallization behavior compared to deoxygenated analogs (e.g., tert-butyl 3-fluoropiperidine-1-carboxylate) .

生物活性

Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (TB-FHPC) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxyl group on the piperidine ring, serves as an important intermediate in the synthesis of various pharmaceuticals and complex organic molecules. This article delves into its biological activity, including mechanisms of action, research findings, and applications in drug development.

- Molecular Formula : C10H18FNO3

- Molecular Weight : 219.25 g/mol

- CAS Number : 373604-28-5

Synthesis Overview

The synthesis of TB-FHPC typically involves:

- Protection of the piperidine nitrogen using tert-butyl chloroformate.

- Fluorination with agents like diethylaminosulfur trifluoride (DAST).

- Hydroxylation to introduce the hydroxyl group at the desired position.

These synthetic routes allow for the manipulation of functional groups, which can influence biological activity and pharmacological properties.

TB-FHPC's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity and selectivity, while the hydroxyl group facilitates hydrogen bonding interactions. These properties are crucial for modulating biological processes and eliciting pharmacological effects.

Interaction with Biological Targets

- Enzymatic Inhibition : TB-FHPC has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuropharmacological outcomes.

Neuropharmacological Studies

Research indicates that TB-FHPC exhibits significant neuropharmacological activity. For instance:

- In studies assessing its effects on neurotransmitter systems, TB-FHPC demonstrated potential as a modulator of dopaminergic and serotonergic pathways, which are critical in treating disorders such as depression and anxiety.

Case Studies

- Study on Neurotransmitter Interaction :

-

Antidepressant Potential :

- Another study focused on the compound's antidepressant-like effects in animal models. The findings revealed that TB-FHPC administration led to significant reductions in depressive-like behaviors, supporting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-hydroxypiperidine-1-carboxylate | Lacks fluorine; less reactive | Lower neuroactivity |

| Tert-butyl 3-hydroxypiperidine-1-carboxylate | Similar structure; no fluorine | Reduced binding affinity |

| Tert-butyl 3-fluoro-4-aminopiperidine-1-carboxylate | Amino group instead of hydroxyl; different reactivity | Potentially higher potency |

The presence of both a fluorine atom and a hydroxyl group in TB-FHPC distinguishes it from similar compounds, contributing to its unique biological profile.

Applications in Drug Development

TB-FHPC is being explored for its potential therapeutic applications:

- Medicinal Chemistry : As a building block for synthesizing new pharmaceuticals targeting central nervous system disorders.

- Industrial Applications : Utilized in developing agrochemicals and fine chemicals due to its reactivity and versatility in organic synthesis.

Future Directions

Ongoing research aims to further elucidate the pharmacokinetics and pharmacodynamics of TB-FHPC. Understanding its metabolic pathways and interactions at a molecular level will be crucial for optimizing its use in therapeutic contexts.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, and how are critical intermediates characterized?

- Methodology : The synthesis typically involves three key steps: (1) formation of the piperidine ring via cyclization of precursor amines or ketones, (2) fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, and (3) introduction of the tert-butyl carbamate (Boc) group via tert-butyl chloroformate under basic conditions. Intermediate characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS) to confirm regiochemistry and purity .

Q. How is the compound’s stereochemistry resolved, and what analytical techniques validate its enantiomeric purity?

- Methodology : Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are employed to separate enantiomers (e.g., (3R,4R) vs. (3S,4S)). Circular dichroism (CD) spectroscopy and X-ray crystallography are used to confirm absolute configuration. Enantiomeric excess is quantified via chiral stationary-phase HPLC with UV detection .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

- Methodology : Solubility is assessed in common solvents (e.g., DMSO, ethanol) via gravimetric analysis. Stability under varying pH and temperature is monitored using HPLC. The compound is typically a light yellow solid with moderate solubility in polar aprotic solvents, requiring storage at -20°C under inert atmosphere to prevent Boc-group cleavage .

Advanced Research Questions

Q. How do stereochemical variations at the 3-fluoro and 4-hydroxy positions influence biological activity and target binding?

- Methodology : Comparative studies using enantiomer pairs (e.g., (3R,4R) vs. (3S,4S)) reveal differences in receptor affinity via radioligand binding assays. For example, the (3R,4R) isomer showed 10-fold higher binding to serotonin receptors in rodent models, attributed to optimal hydrogen bonding and steric alignment with the receptor’s active site .

Q. What metabolic pathways and pharmacokinetic profiles are observed in preclinical studies, and how are interspecies differences addressed?

- Methodology : In vitro hepatic microsomal assays (human, rat) identify primary metabolites (e.g., hydroxylation at C4, Boc deprotection). Pharmacokinetics (Cmax, t½) are assessed in vivo via LC-MS/MS. Interspecies differences in cytochrome P450 metabolism necessitate dose adjustments for translational studies .

Q. How can contradictions in neuroprotective efficacy data (in vitro vs. in vivo) be resolved?

- Methodology : Discrepancies often arise from blood-brain barrier (BBB) penetration limitations. Solutions include:

- BBB permeability assays : Parallel artificial membrane permeability assay (PAMPA) to predict CNS availability.

- Prodrug derivatization : Masking the hydroxyl group with lipophilic esters to enhance BBB traversal, followed by enzymatic cleavage in vivo .

Q. What strategies optimize synthetic yield and purity while minimizing by-products (e.g., diastereomers, Boc-deprotected species)?

- Methodology :

- Temperature control : Fluorination at -78°C minimizes side reactions.

- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing racemization.

- Purification : Dual-column chromatography (normal phase followed by reverse-phase) removes diastereomers .

Q. What is the mechanistic basis for its interaction with neurotransmitter receptors, and how can computational modeling guide structural optimization?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER) map binding interactions. For example, the fluorine atom’s electronegativity enhances hydrogen bonding with Tyr95 in the serotonin receptor. Free energy perturbation (FEP) calculations predict improved affinity for methyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。